molecular formula C32H28N2O9 B3255597 2',3',5'-Tri-O-benzoyl-5-ethyluridine CAS No. 25692-02-8

2',3',5'-Tri-O-benzoyl-5-ethyluridine

Cat. No.: B3255597
CAS No.: 25692-02-8
M. Wt: 584.6 g/mol
InChI Key: QHXONHVHMASILU-IYUNARRTSA-N
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Preparation Methods

The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine typically involves the benzoylation of 5-ethyluridine. The reaction is carried out using benzoyl chloride in the presence of a base such as pyridine . The reaction conditions usually include:

    Solvent: Pyridine or dichloromethane

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2’,3’,5’-Tri-O-benzoyl-5-ethyluridine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Substitution: Acyl chlorides in the presence of a base (e.g., pyridine)

The major products formed from these reactions include 5-ethyluridine, 5-ethyluracil, and various acylated derivatives .

Comparison with Similar Compounds

2’,3’,5’-Tri-O-benzoyl-5-ethyluridine can be compared with other benzoylated nucleosides, such as:

These compounds share similar structural features but differ in the substituent at the 5-position, which can influence their chemical reactivity and biological activity. The uniqueness of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine lies in its ethyl group, which may confer distinct properties in terms of stability and interaction with biological targets .

Biological Activity

2',3',5'-Tri-O-benzoyl-5-ethyluridine (CAS Number: 25692-02-8) is a nucleoside derivative characterized by the presence of three benzoyl groups and an ethyl substituent at the 5-position of uridine. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C32H28N2O9
  • Molecular Weight : 584.57 g/mol
  • Synthesis : Typically synthesized through the benzoylation of 5-ethyluridine using benzoyl chloride in a pyridine solvent, with reaction conditions optimized for yield and purity.

The biological activity of this compound primarily stems from its ability to be incorporated into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This interference can lead to various cellular responses, including apoptosis in cancer cells and inhibition of viral replication .

Antiviral and Anticancer Properties

Research indicates that this compound has potential antiviral and anticancer properties. As a nucleoside analog, it may inhibit DNA synthesis, thereby exerting cytotoxic effects on tumor cells. The compound's structural features allow it to mimic natural nucleosides, which can be exploited in therapeutic applications against viral infections and malignancies .

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of various nucleoside analogs, including this compound, using the MTT assay. The results demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. The effectiveness was attributed to its ability to induce apoptosis through the disruption of DNA synthesis pathways .

Comparative Analysis with Related Compounds

A comparative study analyzed the biological activity of this compound against other benzoylated nucleosides:

Compound NameCytotoxicity (IC50)Mechanism of Action
This compoundModerateInhibition of DNA synthesis
2',3',5'-Tri-O-benzoyl-5-methyluridineLowNucleic acid interference
2',3',5'-Tri-O-benzoyl-5-methoxyuridineHighInduction of apoptosis

This table illustrates that while all compounds share structural similarities, their biological activities differ significantly due to variations in substituents at the 5-position .

Research Applications

This compound serves multiple roles in scientific research:

  • Chemistry : Acts as a building block for synthesizing more complex nucleoside analogs.
  • Biology : Used in studies related to nucleic acid metabolism.
  • Medicine : Investigated for its potential therapeutic applications in antiviral and anticancer treatments.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O9/c1-2-20-18-34(32(39)33-27(20)35)28-26(43-31(38)23-16-10-5-11-17-23)25(42-30(37)22-14-8-4-9-15-22)24(41-28)19-40-29(36)21-12-6-3-7-13-21/h3-18,24-26,28H,2,19H2,1H3,(H,33,35,39)/t24-,25-,26-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXONHVHMASILU-IYUNARRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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